Methyl 3-(heptylamino)propanoate
Description
Methyl 3-(heptylamino)propanoate is an organic compound belonging to the class of amino-substituted propanoate esters. These compounds are typically synthesized via Michael addition reactions between methyl acrylate and primary or secondary amines, followed by purification via chromatography . The heptylamino substituent distinguishes it from other analogs by introducing a long aliphatic chain, which may influence solubility, lipophilicity, and reactivity.
Properties
IUPAC Name |
methyl 3-(heptylamino)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO2/c1-3-4-5-6-7-9-12-10-8-11(13)14-2/h12H,3-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCHXNCFKTWGXNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCNCCC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-(heptylamino)propanoate can be synthesized through the esterification of 3-(heptylamino)propanoic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester.
Industrial Production Methods: Industrial production of esters like this compound often involves similar esterification processes but on a larger scale. The use of continuous reactors and efficient separation techniques, such as distillation, ensures high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions:
Hydrolysis: Methyl 3-(heptylamino)propanoate can undergo hydrolysis in the presence of aqueous acid or base to yield and .
Reduction: The ester group can be reduced to an alcohol using reducing agents like .
Substitution: The ester can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Aqueous acid (e.g., HCl) or base (e.g., NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products:
Hydrolysis: 3-(heptylamino)propanoic acid and methanol.
Reduction: 3-(heptylamino)propanol.
Substitution: Various substituted esters or amides depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(heptylamino)propanoate is utilized in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is used in the study of biochemical pathways and enzyme interactions.
Medicine: Research into its potential therapeutic effects and its role in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which methyl 3-(heptylamino)propanoate exerts its effects involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active amine, which can then interact with biological molecules. The pathways involved include nucleophilic acyl substitution and hydrolysis reactions.
Comparison with Similar Compounds
Key Observations :
- Synthesis: Most analogs are synthesized via Michael addition or nucleophilic substitution. Methyl 3-(benzylamino)propanoate requires moderate temperatures (115°C), while stereochemically complex derivatives (e.g., ) employ asymmetric catalysis.
- Purification: Silica gel chromatography is common for non-polar analogs (e.g., 3c), whereas polar derivatives (e.g., hydrochloride salts in ) may require crystallization.
Physical and Spectroscopic Properties
Table 2: NMR and Solubility Data
Key Observations :
- NMR Trends : The ester carbonyl (COOCH₃) resonates near 170–173 ppm in ¹³C-NMR across analogs. Aliphatic protons in heptyl chains (e.g., ) show broad multiplet signals (δ 1.25–1.45 ppm), while aromatic substituents (e.g., ) exhibit distinct aromatic proton shifts (δ 7.30 ppm).
- Solubility : Aliphatic chains (e.g., heptyl) enhance lipophilicity, reducing water solubility compared to hydrophilic derivatives like hydrochloride salts .
Table 3: Functional Roles and Bioactivity
Key Observations :
- Pharmaceutical Intermediates: Methyl 3-(substituted amino)propanoates are precursors for hydrazide derivatives with cholinesterase inhibitory activity .
- Bioactivity : Thiazole-containing analogs (e.g., ) demonstrate antimycobacterial activity, suggesting that structural modifications (e.g., heterocyclic substituents) can tailor biological function.
Biological Activity
Methyl 3-(heptylamino)propanoate is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the chemical formula and is classified as an amino acid derivative. Its structure consists of a propanoate backbone with a heptylamine side chain, which influences its biological interactions.
The biological activity of this compound is primarily linked to its interaction with various biological targets:
- Endocannabinoid System : Preliminary studies suggest that compounds similar to this compound may interact with the endocannabinoid system, particularly through modulation of PPAR (peroxisome proliferator-activated receptor) pathways, which are critical in regulating inflammation and metabolic processes .
- Neuroprotective Effects : Research indicates potential neuroprotective properties, possibly linked to its ability to modulate neurotransmitter levels and reduce oxidative stress .
In Vitro Studies
- Cell Proliferation Assays : In vitro experiments using various cell lines have demonstrated that this compound can influence cell proliferation rates. The compound exhibited dose-dependent effects on cell viability, indicating its potential as a therapeutic agent in cancer treatment.
- Anti-inflammatory Activity : The compound has shown promise in reducing inflammatory markers in cultured cells, suggesting a role in managing conditions characterized by chronic inflammation.
In Vivo Studies
- Animal Models : Animal studies have reported that administration of this compound leads to significant reductions in hyperglycemia, highlighting its potential as an antidiabetic agent .
- Toxicology Reports : Safety assessments have indicated that the compound has a favorable toxicity profile, with no significant adverse effects observed at therapeutic doses .
Data Summary
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
